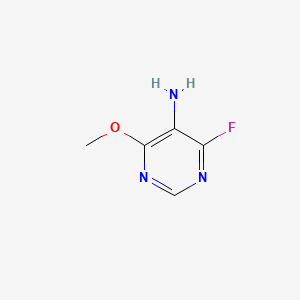
4-Fluoro-6-methoxypyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-methoxypyrimidin-5-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a fluorine atom at position 4, a methoxy group at position 6, and an amino group at position 5. These substitutions confer unique chemical and biological properties to the molecule, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxypyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of suitable precursors to form the pyrimidine ring. This can be achieved through the reaction of malononitrile with formamidine under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as potassium fluoride.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as sodium hydroxide.
Amination: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-6-methoxypyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Potassium fluoride, methyl iodide, sodium hydroxide, ammonia.
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Fluoro-6-methoxypyrimidin-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methoxy groups enhance the compound’s binding affinity and specificity towards these targets. The amino group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 4-Fluoro-6-methoxypyrimidin-2-amine
- 5-Fluoro-2-methoxy-4-pyrimidinone
- 3-Fluoro-5-methylpyridin-4-amine
Comparison: 4-Fluoro-6-methoxypyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for targeted applications.
Propiedades
Fórmula molecular |
C5H6FN3O |
|---|---|
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
4-fluoro-6-methoxypyrimidin-5-amine |
InChI |
InChI=1S/C5H6FN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3 |
Clave InChI |
BJWPESMKMKITTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=N1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















